molecular formula C11H19NO2 B12230984 N-(oxan-4-yl)cyclopentanecarboxamide

N-(oxan-4-yl)cyclopentanecarboxamide

Cat. No.: B12230984
M. Wt: 197.27 g/mol
InChI Key: FSBPYJWEKRVTPT-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)cyclopentanecarboxamide: is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxan-4-yl group attached to a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(oxan-4-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with oxan-4-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(oxan-4-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxan-4-yl cyclopentanecarboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH3)

Major Products Formed:

    Oxidation: Oxan-4-yl cyclopentanecarboxylic acid derivatives

    Reduction: Reduced amide derivatives

    Substitution: Substituted oxan-4-yl derivatives

Scientific Research Applications

Chemistry: N-(oxan-4-yl)cyclopentanecarboxamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and mechanisms.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)cyclopentanecarboxamide
  • N-(2-methoxyphenyl)cyclopentanecarboxamide
  • N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide

Comparison: N-(oxan-4-yl)cyclopentanecarboxamide stands out due to its unique oxan-4-yl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences make it a valuable compound for specific research and industrial applications, where its unique characteristics can be leveraged for desired outcomes.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

N-(oxan-4-yl)cyclopentanecarboxamide

InChI

InChI=1S/C11H19NO2/c13-11(9-3-1-2-4-9)12-10-5-7-14-8-6-10/h9-10H,1-8H2,(H,12,13)

InChI Key

FSBPYJWEKRVTPT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2CCOCC2

Origin of Product

United States

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